Nordihydrocapsiate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Extraction:

Nordihydrocapsiate (NDCT) is a naturally occurring compound found in various chili peppers (Capsicum spp.) alongside other structurally similar capsaicinoids, including capsaicin and dihydrocapsiate. These compounds are responsible for the characteristic pungency of chili peppers. While capsaicin is the most abundant and potent capsaicinoid, NDCT is present in smaller quantities. Extraction of NDCT from chili peppers involves various techniques, including solvent extraction, supercritical fluid extraction, and chromatographic methods.

Biological activity:

Studies suggest that NDCT possesses various biological activities, although to a lesser extent compared to capsaicin. These activities include:

- Antioxidant properties: NDCT exhibits free radical scavenging activity, potentially contributing to its potential health benefits [].

- Anti-inflammatory effects: Studies indicate that NDCT may possess anti-inflammatory properties, although further research is needed to understand its specific mechanism and potential therapeutic applications [].

- Analgesic potential: Limited research suggests NDCT may have mild analgesic (pain-relieving) effects, but further investigation is necessary to confirm this and determine its efficacy compared to other pain management strategies [].

Research limitations and future directions:

Despite these potential biological activities, research on NDCT is limited compared to other capsaicinoids like capsaicin. Further investigations are necessary to:

- Elucidate the specific mechanisms of action underlying NDCT's biological effects.

- Conduct comprehensive in vivo studies to confirm the observed effects in animal models and assess their relevance to human health.

- Evaluate the safety and efficacy of NDCT for potential therapeutic applications, considering its potential interactions with other compounds and its overall tolerability.

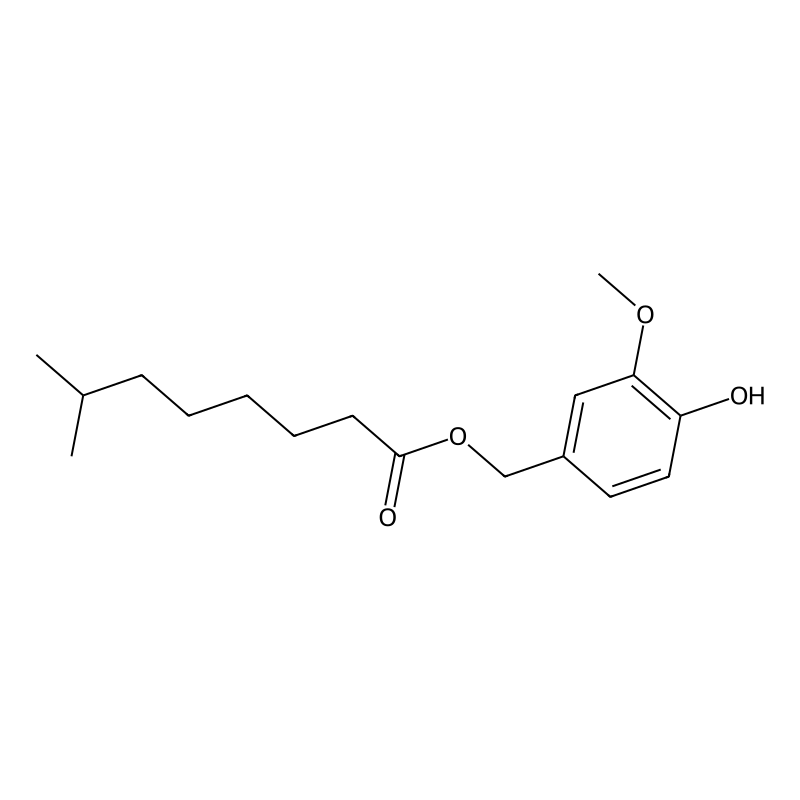

Nordihydrocapsiate is a non-pungent capsaicinoid, structurally related to capsaicin, found predominantly in the fruits of certain non-pungent cultivars of Capsicum annuum, particularly the CH-19 Sweet variety. Its chemical structure is identified as 4-hydroxy-3-methoxybenzyl 7-methyloctanoate, with a molecular formula of C₁₇H₂₆O₄ and a molecular weight of 290.39 g/mol. This compound is characterized by its lipophilic nature, making it soluble in fats, oils, and alcohols, and it exhibits significant stability under various conditions due to its structural integrity .

Research indicates that nordihydrocapsiate possesses several biological activities, including:

- Anti-inflammatory properties: It may help reduce inflammation through modulation of inflammatory pathways.

- Anti-obesity effects: Studies have shown that nordihydrocapsiate can stimulate energy expenditure and promote the browning of white adipose tissue, thereby potentially aiding in weight management .

- Pain relief: Similar to capsaicin, it may act on sensory neurons but without the pungency associated with traditional capsaicinoids .

Nordihydrocapsiate can be synthesized through various methods:

- Enzymatic Synthesis: Utilizing lipases to catalyze the reaction between vanillylamine and fatty acid derivatives results in high yields of nordihydrocapsiate.

- Chemical Synthesis: Traditional chemical methods involve the use of chlorinated fatty acids and amines under controlled temperatures (140-170 °C) .

- Extraction from Natural Sources: It can also be isolated from non-pungent pepper varieties using solvent extraction techniques .

Nordihydrocapsiate has several applications:

- Food Industry: Used as a flavoring agent due to its non-pungent nature while retaining some of the beneficial properties of capsaicin.

- Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in anti-obesity treatments and pain management.

- Nutraceuticals: Included in dietary supplements aimed at enhancing metabolic health and weight control .

Studies have explored the interactions between nordihydrocapsiate and various biological systems:

- Synergistic Effects with Other Capsinoids: Research shows that nordihydrocapsiate works effectively alongside other capsinoids like capsiate and dihydrocapsiate to enhance metabolic effects.

- Impact on Adipocytes: Interaction studies indicate that it influences beige adipocyte biogenesis and energy expenditure when combined with cold exposure .

Nordihydrocapsiate is part of a family of compounds known as capsinoids, which include:

| Compound Name | Structure | Pungency | Unique Features |

|---|---|---|---|

| Capsiate | 4-hydroxy-3-methoxyphenylmethyl (E)-8-methylnon-6-enoate | Non-pungent | Found in sweet peppers; used for flavoring |

| Dihydrocapsiate | 4-hydroxy-3-methoxybenzyl 8-methylnonanoate | Non-pungent | Similar structure but different acyl chain |

| Nordihydrocapsaicin | N-(4-hydroxy-3-methoxybenzyl)-7-methyloctanamide | Pungent | More potent than nordihydrocapsiate |

| Capsiconiate | Coniferyl (E)-8-methyl-6-nonenoate | Non-pungent | Secondary metabolite with unique properties |

| Dihydrocapsiconiate | Coniferyl 8-methylnonanoate | Non-pungent | Similar to capsiconiate but different acyl chain |

Nordihydrocapsiate is unique among these compounds due to its specific acyl chain length (7-methyloctanoate), which contributes to its distinct biological effects and applications without the pungency typically associated with capsaicinoids .

Enzymatic Machinery in Capsinoid Production

The enzymatic machinery responsible for nordihydrocapsiate production involves a complex network of enzymes from both the phenylpropanoid and branched-chain fatty acid biosynthetic pathways [2]. The phenylpropanoid pathway begins with phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of phenylalanine to trans-cinnamate, representing the first committed step in secondary metabolite biosynthesis [4] [5]. Subsequently, cinnamic acid 4-hydroxylase converts cinnamic acid to p-coumaric acid, followed by 4-coumaroyl-coenzyme A ligase, which activates p-coumaric acid to p-coumaroyl-coenzyme A [6].

The pathway continues with hydroxycinnamoyl transferase catalyzing the formation of p-coumaroyl shikimate, which is then converted to caffeoyl shikimate by coumaric acid 3-hydroxylase [7] [8]. Caffeic acid O-methyltransferase subsequently methylates caffeic acid to produce ferulic acid, a critical precursor in the biosynthetic cascade [9] [10]. These enzymatic steps collectively generate vanillin, which serves as the immediate precursor for capsinoid biosynthesis.

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase | Phenylalanine | trans-Cinnamate | Initial phenylpropanoid step [4] |

| Cinnamic acid 4-hydroxylase | Cinnamic acid | p-Coumaric acid | Hydroxylation [4] |

| 4-Coumaroyl-coenzyme A ligase | p-Coumaric acid | p-Coumaroyl-coenzyme A | Activation [6] |

| Hydroxycinnamoyl transferase | p-Coumaroyl-coenzyme A | p-Coumaroyl shikimate | Ester formation [11] |

| Coumaric acid 3-hydroxylase | p-Coumaroyl shikimate | Caffeoyl shikimate | Hydroxylation [7] |

| Caffeic acid O-methyltransferase | Caffeic acid | Ferulic acid | Methylation [9] |

The branched-chain fatty acid pathway contributes the acyl moiety for nordihydrocapsiate formation through branched-chain amino acid aminotransferase, which catalyzes the conversion of valine and leucine to their corresponding α-keto acids [12] [13]. These α-keto acids undergo further modifications to generate 7-methyloctanoic acid, the specific fatty acid component of nordihydrocapsiate [1]. The final condensation reaction is catalyzed by capsaicin synthase, encoded by the Pun1 locus, which facilitates the esterification of vanillyl alcohol with 7-methyloctanoic acid to form nordihydrocapsiate [14] [15].

Vanillin Reductase-Mediated Precursor Synthesis

The conversion of vanillin to vanillyl alcohol represents a critical branch point determining whether capsinoids or capsaicinoids are produced in Capsicum fruits [16] [17]. Recent research has definitively identified cinnamyl alcohol dehydrogenase as the vanillin reductase responsible for this conversion in the capsinoid biosynthetic pathway [16] [18]. This enzyme, traditionally associated with lignin biosynthesis, demonstrates dual functionality by catalyzing the reduction of vanillin to vanillyl alcohol using nicotinamide adenine dinucleotide phosphate as a cofactor [19].

Experimental evidence demonstrates that vanillin reduction activity is significantly higher in mature red fruit placental extracts compared to immature green fruit extracts [16]. This enhanced activity correlates with increased CaCAD1 transcript levels in red fruits, supporting the role of cinnamyl alcohol dehydrogenase in capsinoid biosynthesis [16]. The enzymatic reaction is specifically inhibited by N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate, a selective cinnamyl alcohol dehydrogenase inhibitor, and ethylenediaminetetraacetic acid, a metalloenzyme inhibitor [16].

Recombinant CaCAD1 protein expressed in Escherichia coli successfully reduces vanillin to vanillyl alcohol, with this activity being suppressed by cinnamyl alcohol dehydrogenase inhibitors [16]. The enzyme exhibits substrate specificity for vanillin while maintaining its primary function in lignin biosynthesis through the reduction of p-coumaraldehyde, coniferaldehyde, and sinapaldehyde to their corresponding alcohols [19]. This dual functionality explains how Capsicum species can simultaneously maintain cell wall integrity through lignin production while generating precursors for specialized metabolite biosynthesis.

| Parameter | Green Fruit | Red Fruit | Fold Change |

|---|---|---|---|

| Vanillin reduction activity | Low | High | 3-5x increase [16] |

| CaCAD1 transcript levels | Moderate | Elevated | 2-3x increase [16] |

| Vanillyl alcohol accumulation | Minimal | Substantial | 4-6x increase [16] |

Evolutionary Divergence from Capsaicinoid Biosynthesis

Phylogenetic analysis reveals that the capsinoid biosynthetic pathway evolved independently from capsaicinoid biosynthesis through distinct evolutionary events [18] [20]. Syntenic analyses of key biosynthetic genes across Solanaceae species demonstrate that cinnamyl alcohol dehydrogenase and capsaicin synthase genes were acquired before the putative aminotransferase gene during family evolution [18]. This temporal acquisition pattern suggests that the capsinoid biosynthetic pathway preceded the emergence of capsaicinoid biosynthesis in Capsicum evolution.

The putative aminotransferase gene, essential for capsaicinoid biosynthesis, appears to be specific to the Capsicum genus, as evidenced by the absence of orthologs in other Solanaceae species including Solanum tuberosum, Solanum lycopersicum, and Nicotiana attenuata [18] [21]. In contrast, cinnamyl alcohol dehydrogenase exhibits high conservation across plant species as a single-copy gene, reflecting its fundamental role in lignin biosynthesis [18]. This conservation pattern indicates that the enzymatic machinery for vanillyl alcohol production was already established before Capsicum acquired the specialized putative aminotransferase for vanillylamine synthesis.

The evolutionary divergence is further supported by the observation that non-pungent Capsicum species and cultivars often accumulate capsinoids due to mutations in the putative aminotransferase gene [22] [23]. These mutations effectively block capsaicinoid biosynthesis while allowing continued capsinoid production through the ancestral cinnamyl alcohol dehydrogenase pathway [23]. The CH-19 Sweet cultivar exemplifies this evolutionary relationship, harboring a nonsense mutation in the putative aminotransferase gene that results in capsinoid accumulation instead of capsaicinoid production [23].

| Gene | Capsicum | Solanum | Nicotiana | Evolutionary Status |

|---|---|---|---|---|

| Cinnamyl alcohol dehydrogenase | Present | Present | Present | Ancient acquisition [18] |

| Capsaicin synthase | Present | Present | Present | Solanaceae-specific [18] |

| Putative aminotransferase | Present | Absent | Absent | Capsicum-specific [18] |

Transcriptional Regulation of Biosynthetic Genes

The transcriptional regulation of nordihydrocapsiate biosynthesis involves multiple transcription factor families that coordinate the expression of biosynthetic genes in a tissue-specific and developmentally regulated manner [24] [25]. MYB transcription factors play a central role in this regulatory network, with MYB31 serving as a master regulator that directly activates capsaicinoid biosynthetic genes and influences capsinoid production [26] [27]. Natural variations in the MYB31 promoter region affect transcription factor binding and subsequent gene expression levels, ultimately determining metabolite accumulation patterns [27].

Co-expression network analysis has identified multiple MYB transcription factors that are coordinately expressed with capsinoid biosynthetic genes during fruit development [28] [29]. Specifically, six CaR2R3-MYB genes demonstrate strong co-expression with key biosynthetic enzymes including caffeic acid O-methyltransferase, 4-coumaroyl-coenzyme A ligase, and acetyl-coenzyme A carboxylase [28]. These transcription factors exhibit tissue-specific expression patterns, with highest activity in placental tissues where capsinoid biosynthesis occurs most actively [29].

Additional regulatory elements include WRKY9, which functions as a placenta-specific transcriptional activator that binds to MYB31 promoter regions and enhances expression of downstream biosynthetic genes [27]. The transcriptional regulation also involves ethylene-responsive element binding proteins and other transcription factors that respond to developmental and environmental cues [30]. This multi-layered regulatory system ensures precise spatial and temporal control of nordihydrocapsiate biosynthesis in Capsicum fruits.

| Transcription Factor | Target Genes | Expression Pattern | Regulatory Effect |

|---|---|---|---|

| MYB31 | Multiple biosynthetic genes | Placenta-specific | Positive regulation [26] [27] |

| MYB48 | Capsaicinoid biosynthetic genes | Fruit development | Direct activation [24] |

| WRKY9 | MYB31 promoter | Placenta-specific | Transcriptional activation [27] |

| CaR2R3-MYB genes | Phenylpropanoid enzymes | Tissue-specific | Co-expression [28] [29] |

Advanced Chromatographic Separation Techniques

Ultra-High Performance Liquid Chromatography Optimization

Ultra-High Performance Liquid Chromatography represents the most significant advancement in the analytical separation of nordihydrocapsiate from related capsinoid compounds [1] [2]. The technique utilizes sub-2 micrometer particle sizes to achieve superior resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography systems [3] [4].

The optimization of Ultra-High Performance Liquid Chromatography parameters for nordihydrocapsiate analysis requires careful consideration of multiple variables. The mobile phase composition has been established as acidified water and methanol in a 55:45 ratio, with formic acid serving as the acidifying agent at concentrations of 0.1% volume per volume [1] [2]. This composition provides optimal retention and peak shape for nordihydrocapsiate while maintaining compatibility with mass spectrometry detection systems [5].

Column temperature optimization demonstrates critical importance in achieving baseline separation of nordihydrocapsiate from its structural analogs. Research indicates that elevated temperatures of 55 degrees Celsius provide enhanced chromatographic resolution compared to conventional ambient conditions [1] [2]. The increased temperature reduces mobile phase viscosity and improves mass transfer kinetics, resulting in sharper peak profiles and reduced analysis times [3] [4].

Flow rate optimization typically employs 0.5 milliliters per minute to balance separation efficiency with analysis time [1] [2]. Higher flow rates may compromise resolution between closely related capsinoids, while lower flow rates unnecessarily extend run times without significant improvements in separation quality [6]. The optimized conditions achieve complete chromatographic separation within 5 minutes, representing a substantial improvement over conventional methods requiring 15-20 minutes [1] [2].

System pressure considerations become paramount when utilizing sub-2 micrometer particles, as these require operational pressures exceeding 1000 bar for optimal performance [3] [4]. Ultra-High Performance Liquid Chromatography systems must be specifically designed to handle these elevated pressures while maintaining reproducible flow delivery and minimal system volume to preserve separation efficiency [6].

Stationary Phase Selection for Isomer Resolution

The selection of appropriate stationary phases represents a critical factor in achieving adequate resolution of nordihydrocapsiate from structurally similar compounds, particularly capsiate [1] [7] [8]. Phenyl-hexyl stationary phases have emerged as the superior choice for capsinoid separations due to their unique selectivity mechanisms involving both reversed-phase and aromatic interactions [1] [2] [9].

Phenyl-hexyl phases incorporate trifunctionally bonded phenyl-hexyl ligands that provide enhanced retention of aromatic compounds through pi-pi interactions [10] [11]. This selectivity mechanism proves particularly advantageous for nordihydrocapsiate separation, as the compound contains an aromatic vanillyl moiety that can engage in favorable interactions with the phenyl groups of the stationary phase [1] [2]. The hexyl chain component simultaneously provides hydrophobic interactions, creating a dual retention mechanism that enhances selectivity for capsinoid compounds [9] [10].

Comparative studies demonstrate that phenyl-hexyl phases achieve resolution factors exceeding 1.7 for nordihydrocapsiate and capsiate separation, significantly superior to conventional octadecylsilane phases that typically achieve resolution factors of 1.2-1.5 [1] [7] [8]. The enhanced selectivity results from the ability of phenyl-hexyl phases to differentiate between the subtle structural differences in the acyl chain regions of these isomeric compounds [1] [2].

Core-shell particle technology further enhances the performance of phenyl-hexyl stationary phases by providing reduced diffusion path lengths and improved mass transfer characteristics [12] [9]. These particles consist of a solid silica core surrounded by a porous silica shell, resulting in enhanced efficiency while maintaining compatibility with conventional High Performance Liquid Chromatography systems [12] [13].

Alternative stationary phases including pentafluorophenyl and biphenyl phases have been investigated for capsinoid separations [14] [15]. Pentafluorophenyl phases demonstrate enhanced selectivity for fluorinated compounds but show limited advantages for nordihydrocapsiate analysis compared to phenyl-hexyl phases [16] [14]. Biphenyl phases provide very strong pi-pi interactions but may result in excessive retention times for hydrophobic capsinoids [14] [15].

The particle size selection within phenyl-hexyl stationary phases significantly impacts separation performance. Sub-2 micrometer particles, typically 1.8-2.7 micrometers, provide optimal efficiency for nordihydrocapsiate separations [4] [12]. These smaller particles reduce the diffusion path length within the stationary phase, resulting in enhanced mass transfer and improved peak shapes [3] [17].

Mass Spectrometry Coupling Strategies

Mass spectrometry coupling with Ultra-High Performance Liquid Chromatography provides definitive identification and quantification capabilities for nordihydrocapsiate analysis [5] [18]. Electrospray ionization in positive mode represents the preferred ionization technique, generating protonated molecular ions at mass-to-charge ratio 295.18 [19] [5].

The fragmentation pattern of nordihydrocapsiate under electrospray ionization conditions produces characteristic fragment ions that enable unambiguous identification [5] [20]. The base peak fragment at mass-to-charge ratio 137.06 corresponds to the vanillyl cation formed through beta-cleavage of the ester bond [5] [20]. Secondary fragments include ions at mass-to-charge ratio 122.04 and 170.15, representing further fragmentation of the vanillyl moiety and loss of specific alkyl chain segments [5] [21].

Quadrupole Time-of-Flight mass spectrometry provides superior mass accuracy and resolution for nordihydrocapsiate analysis, achieving mass accuracies within 3 parts per million [5] [21]. This high mass accuracy enables confident identification of nordihydrocapsiate in complex matrices without requiring extensive chromatographic separation from all potential interferences [5] [21].

Triple quadrupole mass spectrometry systems offer enhanced sensitivity through Multiple Reaction Monitoring acquisition modes [22] [23]. The most sensitive transitions for nordihydrocapsiate quantification utilize the precursor ion at mass-to-charge ratio 295.2 with product ions at mass-to-charge ratio 137 and 170 [22]. Collision energies of 15-35 electron volts provide optimal fragmentation efficiency for quantitative analysis [22] [21].

Atmospheric Pressure Chemical Ionization represents an alternative ionization approach that may provide enhanced sensitivity for certain applications [18] [21]. However, electrospray ionization generally demonstrates superior performance for nordihydrocapsiate due to the compound's polar functional groups and molecular weight characteristics [5] [18].

Interface considerations become critical when coupling Ultra-High Performance Liquid Chromatography with mass spectrometry systems [18] [23]. The high peak capacity and narrow peak widths characteristic of Ultra-High Performance Liquid Chromatography require mass spectrometry systems with rapid acquisition rates to maintain chromatographic resolution [18] [23]. Data acquisition rates of at least 10 Hz are typically necessary to adequately define Ultra-High Performance Liquid Chromatography peaks [23].

Validation Parameters for Analytical Assays

Limits of Detection and Quantification in Complex Matrices

The establishment of appropriate limits of detection and quantification for nordihydrocapsiate analysis requires careful consideration of matrix effects and analytical interferences [1] [2] [24]. In complex pepper matrices, limits of detection typically range from 0.02 to 0.07 micrograms per milliliter, while limits of quantification range from 0.05 to 0.21 micrograms per milliliter [1] [2] [24].

Signal-to-noise ratio determination provides the fundamental basis for limit calculations, following International Conference on Harmonisation guidelines that specify limits of detection as 3.3 times the standard deviation of the response divided by the slope of the calibration curve [25] [26]. Limits of quantification are established as 10 times this ratio, ensuring adequate precision for quantitative measurements [25] [26] [27].

Matrix effects significantly influence achievable detection limits in complex samples [28] [29]. Pepper extracts contain high concentrations of capsaicinoids, carotenoids, and other interfering compounds that may suppress or enhance ionization efficiency in mass spectrometry detection [30] [20]. Matrix-matched calibration standards provide the most reliable approach for compensating these effects and achieving accurate quantification [28] [31].

Sample preparation strategies dramatically impact achievable detection limits through their influence on matrix complexity and analyte recovery [28] [32]. Liquid-liquid extraction with methanol provides effective removal of hydrophobic interferences while maintaining high recovery of nordihydrocapsiate [1] [28]. Solid-phase extraction techniques may achieve superior cleanup but often result in reduced recovery and higher limits of quantification [28] [33].

The validation of limits in complex matrices requires demonstration of method performance at concentrations near the established limits [25] [34]. This validation typically involves analysis of at least six replicate samples spiked at the limit of quantification level, with acceptance criteria requiring coefficient of variation values below 20 percent and accuracy within 80-120 percent of theoretical values [25] [34] [31].

Robustness Testing Across Instrument Platforms

Robustness testing demonstrates the reliability of analytical methods when subjected to deliberate variations in experimental parameters [35] [36] [37]. For nordihydrocapsiate analysis, critical parameters include mobile phase composition, column temperature, flow rate, and detection wavelength [1] [2] [35].

Mobile phase composition variations of plus or minus 5 percent in organic solvent content typically represent appropriate robustness testing ranges [35] [36]. These variations should not result in resolution factors below 1.5 between nordihydrocapsiate and closely eluting compounds, nor should they cause changes in retention time exceeding 2 percent [35] [37].

Temperature robustness testing employs variations of plus or minus 2 degrees Celsius from the optimized temperature of 55 degrees Celsius [1] [35]. The method should maintain adequate separation and peak symmetry across this temperature range while demonstrating consistent retention times and peak areas [35] [36].

Flow rate variations of plus or minus 0.05 milliliters per minute from the optimized 0.5 milliliters per minute rate test the method's tolerance to pump precision limitations [1] [35]. Acceptable robustness requires maintenance of resolution and quantitative accuracy within established acceptance criteria [35] [37].

Instrument platform comparisons evaluate method transferability between different Ultra-High Performance Liquid Chromatography systems and mass spectrometry platforms [35] [38]. These studies typically involve analysis of identical samples on multiple instruments with documentation of retention time shifts, sensitivity differences, and quantitative accuracy [35] [38].

Column lot-to-lot reproducibility represents another critical robustness parameter, as manufacturing variations in stationary phase properties may affect separation selectivity [35] [36]. Testing with columns from at least three different lots ensures method robustness across typical production variations [35] [36].

Detection wavelength robustness testing employs variations of plus or minus 2 nanometers from the optimized 281 nanometer wavelength for ultraviolet detection [22] [35]. Mass spectrometry detection robustness focuses on source parameter variations including capillary voltage, source temperature, and gas flow rates [35] [31].

Statistical experimental design approaches, particularly fractional factorial designs, provide efficient strategies for comprehensive robustness evaluation [35] [36] [37]. These designs enable simultaneous evaluation of multiple parameters while minimizing the number of required experiments [35] [37].